molecular formula C3H5BrO2 B016716 (S)-(-)-2-Bromopropionic acid CAS No. 32644-15-8

(S)-(-)-2-Bromopropionic acid

Cat. No.: B016716
CAS No.: 32644-15-8
M. Wt: 152.97 g/mol
InChI Key: MONMFXREYOKQTI-REOHCLBHSA-N
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Description

(S)-(-)-2-Bromopropionic acid is a chiral brominated carboxylic acid with the molecular formula C3H5BrO2. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by its optical activity, with the (S)-enantiomer being the focus due to its specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-2-Bromopropionic acid can be synthesized through several methods. One common approach involves the bromination of (S)-(-)-lactic acid. The reaction typically uses hydrobromic acid (HBr) as the brominating agent under controlled conditions to ensure the retention of the stereochemistry. The reaction is carried out at low temperatures to prevent racemization and to achieve high enantiomeric purity.

Another method involves the asymmetric synthesis using chiral catalysts. This approach allows for the direct formation of this compound from simpler precursors, such as propionic acid derivatives, under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Bromopropionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, to form corresponding derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form more complex carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Substitution: Formation of 2-hydroxypropionic acid, 2-aminopropionic acid, or 2-thiolpropionic acid.

    Reduction: Formation of 2-bromopropanol.

    Oxidation: Formation of 2-bromopropionic acid derivatives with higher oxidation states.

Scientific Research Applications

(S)-(-)-2-Bromopropionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (S)-(-)-2-Bromopropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target.

Comparison with Similar Compounds

(S)-(-)-2-Bromopropionic acid can be compared with other similar compounds, such as:

    ®-(+)-2-Bromopropionic acid: The enantiomer of this compound, which has different stereochemistry and potentially different biological activities.

    2-Chloropropionic acid: A halogenated carboxylic acid with a chlorine atom instead of bromine, which may exhibit different reactivity and applications.

    2-Iodopropionic acid: Another halogenated derivative with an iodine atom, which can have distinct chemical properties and uses.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromine atom, which imparts unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-bromopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMFXREYOKQTI-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348997
Record name S-2-Bromopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32644-15-8
Record name (2S)-2-Bromopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32644-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromopropionic acid, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-2-Bromopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Bromopropionic Acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BROMOPROPIONIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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